molecular formula C48H36BK B1612935 Potassium tetrakis(4-biphenylyl)borate CAS No. 400762-49-4

Potassium tetrakis(4-biphenylyl)borate

Cat. No. B1612935
M. Wt: 662.7 g/mol
InChI Key: FMJZZAIWRYCJQG-UHFFFAOYSA-N
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Description

Potassium tetrakis(4-biphenylyl)borate is a chemical compound with the empirical formula C48H36BK . It has a molecular weight of 662.71 . The compound appears as a white powder .


Synthesis Analysis

The synthesis of Potassium tetrakis(4-biphenylyl)borate involves a protocol similar to that described for precursor 1 starting with potassium tetrakis (4′-bromo-4-biphenylyl)borate . A novel general protocol for the preparation of functionalized (COOH, CHO, C(O)NHtBu, B(OH)2) tetraphenyl- and tetrakis(4′-biphenylyl)borates has been reported .


Molecular Structure Analysis

The molecular structure of Potassium tetrakis(4-biphenylyl)borate is represented by the SMILES string [K+].c1ccc(cc1)-c2ccc(cc2)B–c4ccccc4)(c5ccc(cc5)-c6ccccc6)c7ccc(cc7)-c8ccccc8 .


Chemical Reactions Analysis

Potassium tetrakis(4-chlorophenyl)borate is used as a lipophilic anionic site in constructing fluorescent optode for sodium. It was also used as a coating for the piezoelectric crystal in quantifying Potassium using a quartz crystal microbalance .


Physical And Chemical Properties Analysis

Potassium tetrakis(4-biphenylyl)borate is a white powder . Its solubility in H2O is not available . The exact mass is 662.254713 and the monoisotopic mass is 662.254713 .

Scientific Research Applications

Reagent Properties in Analytical Chemistry

Potassium tetrakis(4-biphenylyl)borate has been studied for its reagent properties in analytical chemistry. In earlier research, it was found to form precipitates with various ions such as K+, Rb+, Cs+, and with protonated basic nitrogen compounds, making it useful for qualitative analysis (Jarzembowski et al., 1965).

Application in Chemical Sensors

The compound has been tested as an ion-recognition site in chemical sensors. Its ability to form complexes with certain aromatic cations and metal ions has been explored for its potential use in cation-selective electrodes (Alaviuhkola et al., 2005).

Synthesis and Structural Applications

Research has also focused on the synthesis of functionalized tetraarylborates, including tetrakis(4'-biphenylyl)borates. These studies provide insights into the effects of polar functional groups and cations on their crystal structures, offering potential applications in material science (Tomaszewski et al., 2018).

Use in Chromatography

The use of potassium tetrakis(1H-pyrazolyl)borate, a related compound, as a mobile phase additive in High Performance Liquid Chromatography (HPLC) for metal chelating compounds has been investigated. This shows the potential application of similar compounds like potassium tetrakis(4-biphenylyl)borate in chromatography (Cecchi et al., 1997).

Electropolymerization Studies

There has been a voltammetric study of potassium tetrakis(2-thienyl)borate, which could indicate similar potential for potassium tetrakis(4-biphenylyl)borate in electropolymerization processes and the creation of polymers with specific properties (Fabre, 2001).

Safety And Hazards

Potassium tetrakis(4-biphenylyl)borate is associated with several hazard statements including H315-H319-H335 . It is recommended to avoid contact with skin, eyes, and clothing, avoid dust formation, do not ingest, do not breathe vapours/dust, and handle in accordance with good industrial hygiene and safety practice .

Future Directions

Ionic Porous Organic Polymers based on Functionalized Tetraarylborates have been studied . It was found that replacement of the 4-boronatophenyl with 4-boronatobiphenylyl group has a negative impact on the sorption characteristics .

properties

IUPAC Name

potassium;tetrakis(4-phenylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H36B.K/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38,47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40;/h1-36H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJZZAIWRYCJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H36BK
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635571
Record name Potassium tetra([1,1'-biphenyl]-4-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium tetrakis(4-biphenylyl)borate

CAS RN

400762-49-4
Record name Potassium tetra([1,1'-biphenyl]-4-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium tetrakis(4-biphenylyl)borate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Chen, RD Webster, C Talotta, F Troisi, C Gaeta… - Electrochimica …, 2010 - Elsevier
The cyclic voltammetric properties of several substituted calix[4]arenes were examined in acetonitrile and dichloromethane. The compounds that contained one phenolic group in the …
Number of citations: 13 www.sciencedirect.com
HB Ataş, A Kenar, M Taştekin - Talanta, 2020 - Elsevier
In this study, a multi ion-selective electrode system was developed for simultaneous determination of Ca 2+ , Mg 2+ , K + and NH 4 + ions. The system, called electronic tongue, was …
Number of citations: 13 www.sciencedirect.com

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